molecular formula C15H16N6O B3009214 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile CAS No. 2176125-16-7

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile

Cat. No.: B3009214
CAS No.: 2176125-16-7
M. Wt: 296.334
InChI Key: AGEXXPYARKTVEP-UHFFFAOYSA-N
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Description

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is a pyrazine-based heterocyclic compound featuring a morpholine-substituted pyridine moiety linked via a methylamino bridge to the pyrazine core (IUPAC name confirmed in ). Its structure combines a pyrazine-2-carbonitrile backbone with a 6-morpholinopyridinylmethyl group, which confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[(6-morpholin-4-ylpyridin-3-yl)methylamino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c16-9-13-15(18-4-3-17-13)20-11-12-1-2-14(19-10-12)21-5-7-22-8-6-21/h1-4,10H,5-8,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEXXPYARKTVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a carbonitrile source.

    Introduction of the Morpholinopyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where 6-chloropyridine-3-methanol reacts with morpholine to form 6-morpholinopyridin-3-ylmethanol. This intermediate is then coupled with the pyrazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinopyridinylmethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Protein Kinase Inhibition

One of the primary applications of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is its role as a protein kinase C (PKC) inhibitor. PKC is involved in several cellular processes, including cell proliferation and differentiation, making it a target for cancer therapy. The compound has been shown to inhibit PKC-related pathways, which are associated with various cancers, thus highlighting its potential as an anti-cancer agent .

1.2 Tyrosine Kinase Inhibition

The compound also exhibits selective inhibition of Tyrosine Kinase 2 (TYK2) , which mediates cytokine signaling pathways critical for immune responses. Studies have demonstrated that derivatives of this compound can selectively inhibit TYK2 over other kinases, making it a candidate for treating autoimmune diseases and inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Variations in the chemical structure can significantly alter biological activity. For instance, modifications at the morpholine or pyrazine moieties have been shown to enhance potency against specific kinases while reducing off-target effects .

Modification Effect on Activity Reference
Morpholine substitutionIncreased potency against TYK2
Pyrazine modificationsEnhanced selectivity and metabolic stability

Case Studies

3.1 Cancer Treatment

A notable case study involved the use of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile in preclinical models of breast cancer. The compound demonstrated significant tumor growth inhibition in xenograft models, correlating with its ability to inhibit PKC activity .

3.2 Autoimmune Disease Models

In autoimmune disease models, compounds derived from 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile showed promise in reducing inflammatory markers and improving clinical scores in animal models of rheumatoid arthritis. This suggests a potential therapeutic application in managing autoimmune disorders through TYK2 inhibition .

Mechanism of Action

The mechanism of action of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound F (3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile)

  • Structure : Replaces the morpholine-pyridine group with a thiophene-sulfonyl substituent.
  • Activity : Weak P2Y12 receptor inhibition (IC₅₀ >15 μM for [³H]-ADP binding) .

Prexasertib (5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile)

  • Structure: Contains a pyrazole-aminopropoxy-methoxyphenyl group instead of morpholine-pyridine.
  • Activity : Potent CHK1 inhibitor (IC₅₀ <1 nM) with demonstrated in vivo efficacy in medulloblastoma models .
  • Key Difference : The methoxyphenyl group enhances lipophilicity (log P ~3.0), whereas the morpholine in the target compound may improve solubility and metabolic stability .

CCT245737 ((R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile)

  • Structure : Features a trifluoromethylpyridine and morpholin-2-ylmethyl group.
  • Activity: Orally bioavailable CHK1 inhibitor (IC₅₀ = 1.2 nM) with anti-tumor activity in xenograft models .
  • Key Difference : The trifluoromethyl group enhances target binding affinity but increases metabolic liability compared to the simpler morpholine-pyridine substitution in the target compound .

5-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57a)

  • Structure : Pyrazole ring replaces the morpholine-pyridine group.

(R)-5-((8-Chloroisoquinolin-3-yl)amino)-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile

  • Structure: Includes a chloroisoquinoline and dimethylamino-propan-2-yloxy group.
  • Activity: CHK1/2 inhibitor with unoptimized selectivity indices (SI <10 in some analogues) .
  • Key Difference: The dimethylamino group introduces basicity, which may affect cellular uptake versus the morpholine’s neutral pH behavior .

Pharmacological and Physicochemical Comparison

Parameter Target Compound CCT245737 Prexasertib Compound F
Core Structure Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile
Key Substituent Morpholine-pyridine Morpholin-2-ylmethyl + CF₃ Methoxyphenyl-pyrazole Thiophene-sulfonyl
log P (Predicted) ~2.8–3.2 3.5–4.0 ~3.0 ~2.5
Kinase Selectivity CHK1 (putative) CHK1 (IC₅₀ = 1.2 nM) CHK1 (IC₅₀ <1 nM) P2Y12 (weak)
Synthetic Yield Not reported 29–69% <10% (challenging) Not reported
Selectivity Index (SI) Unknown >10 (preclinical) >10 (clinical) <1 (low)

Biological Activity

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

The compound has the molecular formula C15H16N6OC_{15}H_{16}N_{6}O and a molecular weight of 296.334 g/mol. Its structure features a pyrazine ring substituted with a carbonitrile group and a morpholinopyridinylmethylamino moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16N6O
Molecular Weight296.334 g/mol
Purity≥ 95%

The biological activity of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is primarily attributed to its ability to interact with biological targets at the molecular level. The compound is believed to exert its effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptors associated with neurotransmitter systems, contributing to its potential neuropharmacological effects.
  • Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells, enhancing its anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. In vitro testing has shown that 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile possesses notable efficacy against various pathogens:

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis12.5 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans50 µg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile has been evaluated in various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and others. The results indicate significant cytotoxic effects:

Anticancer Activity Table

Cancer Cell LineIC50 (µM)Reference Compound IC50 (µM)
HepG20.56 ± 0.01Etoposide 30.16 ± 0.50
A5496.6 ± 0.65-Fluorouracil 7.4 ± 0.5
CaSki7.5 ± 0.5

These results suggest that the compound exhibits stronger activity than established chemotherapeutics, indicating its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study highlighted the effectiveness of various pyrazine derivatives against Mycobacterium tuberculosis, with one derivative showing an MIC of 12.5 µg/mL, suggesting a promising avenue for tuberculosis treatment .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that certain derivatives of pyrazine compounds induce apoptosis in cancer cell lines, providing insights into their mechanism of action .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the pyrazine ring significantly influence antimicrobial and anticancer activities, paving the way for further optimization .

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